6-Oxo-6-(4-thiomethylphenyl)hexanoicacid

Description

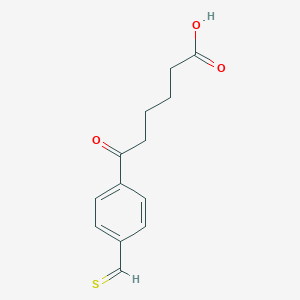

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is a substituted hexanoic acid derivative characterized by a ketone group at the sixth carbon and a 4-thiomethylphenyl substituent. Its molecular formula is C₁₃H₁₆O₃S (estimated molecular weight: 264.33 g/mol).

Properties

Molecular Formula |

C13H14O3S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

6-(4-methanethioylphenyl)-6-oxohexanoic acid |

InChI |

InChI=1S/C13H14O3S/c14-12(3-1-2-4-13(15)16)11-7-5-10(9-17)6-8-11/h5-9H,1-4H2,(H,15,16) |

InChI Key |

WPJFBPFQARYSPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=S)C(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Key Steps

The preparation typically proceeds through multi-step synthesis involving:

Construction of the hexanoic acid backbone

The hexanoic acid framework can be synthesized from hexanal or related aldehydes through oxidation or carboxylation reactions. For example, hexanoic acid synthesis from hexanal via oxidation with diphenyl diselenide and hydrogen peroxide in aqueous media is known to provide high yields under green chemistry conditions.Introduction of the 4-thiomethylphenyl substituent at the 6-position

The key step is the attachment of the 4-thiomethylphenyl group to the 6-position of the hexanoic acid chain. This can be achieved by coupling reactions involving aryl halides or thiomethyl-substituted phenyl precursors with suitable organometallic reagents or via nucleophilic substitution under controlled conditions.Oxidation to form the keto group at the 6-position

The ketone functionality at the 6-position is introduced by selective oxidation of the corresponding alcohol or via direct functional group transformation. Oxidizing agents such as PCC (pyridinium chlorochromate), or catalytic aerobic oxidation methods can be applied.Purification and isolation

After synthesis, purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure 6-oxo-6-(4-thiomethylphenyl)hexanoic acid.

Example Synthetic Route (Hypothetical Based on Literature Analogues)

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Organic Synthesis | Green Chemistry Approach | Industrial Process Adaptation |

|---|---|---|---|

| Solvent | Organic solvents (e.g., dichloromethane) | Water or aqueous-organic mixtures | Continuous flow with solvent recycling |

| Oxidants | PCC, chromium-based reagents | Hydrogen peroxide, catalytic systems | Catalytic aerobic oxidation |

| Yield | Moderate (60-70%) | High (up to 99% in oxidation step) | Optimized for >90% |

| Safety | Toxic reagents, hazardous waste | Environmentally benign reagents | Process safety controls in place |

| Reaction Time | Several hours to days | Hours | Continuous processing reduces time |

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Comments |

|---|---|---|

| Starting material | Hexanal, 4-bromothiomethylbenzene | Commercially available |

| Oxidation reagent | Diphenyl diselenide + H2O2 (oxidation) | Mild, green oxidant |

| Arylation reagent | Organolithium or Grignard reagent | Requires inert atmosphere |

| Oxidation to ketone | PCC or Swern oxidation | Selective oxidation, avoid over-oxidation |

| Solvent | Water, ethanol, or organic solvents | Choice affects yield and environmental impact |

| Temperature | Room temperature to 60°C | Controlled to optimize selectivity |

| Reaction time | 3-6 hours | Dependent on step and scale |

| Yield | 60-99% (step-dependent) | Highest in green oxidation step |

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid undergoes various chemical reactions, including:

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.

Substitution: Halogens, electrophiles, polar aprotic solvents, elevated temperature.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid with similar compounds:

Physicochemical Properties

- Solubility: The thiomethyl group in 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid likely enhances lipophilicity compared to oxygen-containing analogs (e.g., phenoxy or propoxy derivatives), which may improve membrane permeability but reduce water solubility .

- Reactivity: Sulfur-containing substituents (e.g., thioether, thiophene) can influence oxidation susceptibility. Thiophene derivatives (e.g., 6-Oxo-6-(2-thienyl)hexanoic acid) may undergo electrophilic substitution due to aromatic stability .

- Acidity: The carboxylic acid group (pKa ~4.8) dominates acidity, but electron-withdrawing substituents (e.g., ketone, thiazolidinone) may slightly lower the pKa compared to unsubstituted hexanoic acid (pKa ~4.88) .

Research Findings and Key Differences

- Sulfur vs. Oxygen Substituents: Thiomethyl and thiophene groups increase lipophilicity and metabolic stability compared to alkoxy or phenoxy groups, making them favorable in drug design .

- Thiazolidinone vs. Aromatic Rings: The thiazolidinone ring introduces hydrogen-bonding sites, enhancing interactions with biological targets compared to purely aromatic substituents .

- Positional Effects: The ketone’s position (e.g., 2-oxo in phenoxyhexanoic acid vs. 6-oxo in the target compound) alters molecular conformation and reactivity, impacting applications in synthesis .

Biological Activity

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is a carboxylic acid derivative characterized by a unique structure that includes a thiomethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is C_{13}H_{16}O_{3}S, with a molar mass of approximately 252.33 g/mol. The structure features:

- Hexanoic acid backbone : A six-carbon chain that forms the core of the molecule.

- Keto group : A carbonyl group (C=O) at the sixth position, enhancing reactivity.

- Thiomethyl phenyl substituent : This unique group may influence the compound's biological properties.

Biological Activity

Research into the biological activity of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is still emerging, but preliminary studies suggest several potential effects:

- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting that 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid may exhibit similar effects.

- Anti-inflammatory Properties : Compounds with structural similarities have been investigated for their anti-inflammatory effects, indicating a possible avenue for further exploration with this compound.

- Pharmacological Potential : The unique combination of functional groups in 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid may provide opportunities for targeted drug development, particularly in treating diseases where inflammation and microbial resistance are concerns.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide context for understanding the biological activity of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid | C_{13}H_{16}O_{3} | Contains a phenoxy group instead of thiomethyl |

| Methyl 6-oxo-6-(4-phenylphenyl)hexanoate | C_{15}H_{18}O_{3} | Methyl ester derivative |

| 6-Oxo-6-(4-pentylphenyl)hexanoic acid | C_{15}H_{22}O_{3} | Longer alkyl chain substituent |

Future Directions for Research

Further research is necessary to elucidate the precise biological mechanisms and therapeutic applications of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid. Potential areas for exploration include:

- In vitro and in vivo studies : Conducting laboratory and animal studies to assess the compound's efficacy and safety profile.

- Mechanistic studies : Investigating how this compound interacts at the cellular level to exert its potential biological effects.

- Synthetic modifications : Exploring derivatives and analogs to enhance biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.